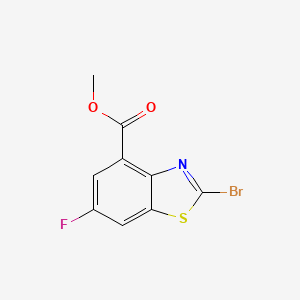
2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring substituted with bromine, fluorine, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as an aldehyde or ketone.
Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction and Oxidation: The compound can be reduced to form the corresponding amine or alcohol derivatives, or oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under mild heating.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or sodium borohydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.
Electrophilic Substitution: Introduction of nitro, sulfonyl, or additional halogen groups.
Reduction and Oxidation: Formation of amines, alcohols, sulfoxides, or sulfones.
科学的研究の応用
Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors, dyes, and polymers.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures for research and development purposes.
作用機序
The mechanism of action of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity, modulate receptor signaling, or induce DNA damage, ultimately affecting cellular processes and pathways.
類似化合物との比較
Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate can be compared with other benzothiazole derivatives, such as:
Methyl 2-bromo-6-fluoro-1,3-benzothiazole: Lacks the carboxylate ester group, which may affect its reactivity and applications.
Methyl 2-chloro-6-fluoro-1,3-benzothiazole-4-carboxylate: Substitution of bromine with chlorine may alter its chemical properties and biological activity.
Methyl 2-bromo-6-methyl-1,3-benzothiazole-4-carboxylate:
The uniqueness of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H5BrFNO2S |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H5BrFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |
InChIキー |
QPDQHEHXCZHTTE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


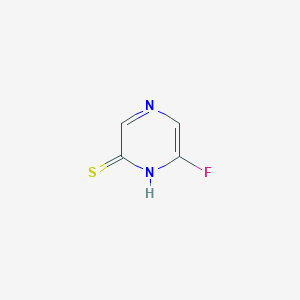
![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)
![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
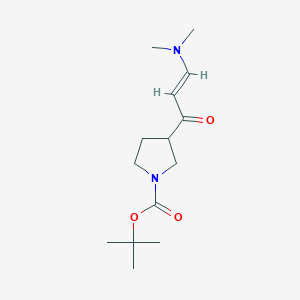
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
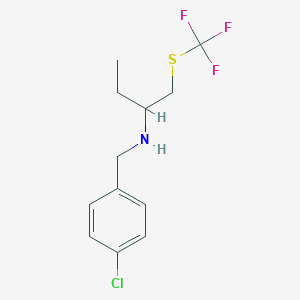
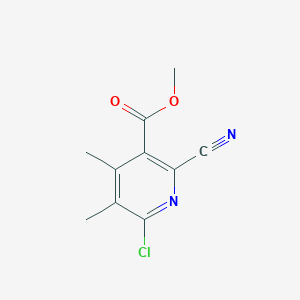

![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
